

# aRRY-403: A Glucokinase Activator for Investigating Glucose Homeostasis Pathways

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## Compound of Interest

Compound Name: AMG-151

Cat. No.: B1667612

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

aRRY-403 (also known as AMG 151) is a small molecule, orally-active glucokinase activator (GKA) that was developed by Array BioPharma for the treatment of Type 2 Diabetes Mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic  $\beta$ -cells and hepatocytes. In individuals with T2DM, GK activity is impaired. aRRY-403 was designed to allosterically activate GK, thereby enhancing glucose-stimulated insulin secretion from the pancreas and increasing glucose uptake and glycogen synthesis in the liver. These dual mechanisms of action made aRRY-403 a promising therapeutic candidate for improving glycemic control.

Preclinical studies demonstrated the potency of aRRY-403 in controlling both fasting and non-fasting glucose levels in various animal models of T2DM.<sup>[1]</sup> The compound advanced to Phase 1 and Phase 2a clinical trials, where it showed positive effects on glucose control in patients with T2DM.<sup>[2][3]</sup> However, the development of aRRY-403 was ultimately discontinued due to observations of an increased incidence of hypoglycemia and hypertriglyceridemia.<sup>[4]</sup> Despite its discontinuation as a therapeutic agent, aRRY-403 remains a valuable tool for researchers investigating the intricate pathways of glucose homeostasis and the role of glucokinase in health and disease.

This document provides detailed application notes and protocols for utilizing aRRY-403 as a research tool, including summaries of its preclinical and clinical data, and methodologies for key experiments.

## Mechanism of Action

Glucokinase is a key regulatory enzyme in glucose metabolism. In pancreatic  $\beta$ -cells, GK-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and glycolysis. aRRY-403 acts as an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.<sup>[5]</sup> This activation of GK by aRRY-403 leads to:

- In the Pancreas: Increased glucose sensing by  $\beta$ -cells, resulting in greater insulin secretion in a glucose-dependent manner.<sup>[1]</sup>
- In the Liver: Enhanced glucose uptake from the bloodstream and increased conversion of glucose into glycogen for storage.<sup>[1]</sup>

The dual action of aRRY-403 on the pancreas and liver provides a powerful mechanism for lowering blood glucose levels.

## Data Presentation

### Preclinical Data

While specific quantitative data for aRRY-403's in vitro potency is not readily available in public literature, data from a structurally similar glucokinase activator from Array BioPharma, GKA23, provides insight into the expected activity.

Table 1: In Vitro Activity of a Representative Glucokinase Activator (GKA23)<sup>[6]</sup>

Parameter	Rat Glucokinase	Mouse Glucokinase
S0.5 for Glucose (without activator)	$9.59 \pm 0.19$ mM	$11.31 \pm 0.38$ mM
S0.5 for Glucose (with GKA23)	$0.54 \pm 0.05$ mM	$0.67 \pm 0.1$ mM
Fold Increase in Glucose Affinity	18-fold	17-fold
EC50 for Activation (at 5 mM glucose)	$152 \pm 2$ nM	$267 \pm 97$ nM
Effect on Vmax	$-15 \pm 3\%$	$+24 \pm 8\%$

S0.5: Substrate concentration at half-maximal velocity; EC50: Half-maximal effective concentration; Vmax: Maximum reaction velocity.

Preclinical in vivo studies with aRRY-403 demonstrated potent control of fasting and non-fasting glucose in multiple well-established models of Type 2 diabetes.[\[1\]](#)

## Clinical Data

A Phase 2a clinical trial evaluated the efficacy and safety of aRRY-403 (AMG 151) in patients with Type 2 diabetes who were also being treated with metformin.[\[2\]](#)[\[3\]](#)

Table 2: Overview of Phase 2a Clinical Trial Design for aRRY-403 (AMG 151)[\[2\]](#)[\[3\]](#)[\[7\]](#)

Parameter	Description
Study Design	Randomized, placebo-controlled
Patient Population	236 patients with Type 2 Diabetes on metformin
Treatment Duration	28 days
Dosing Regimens	50, 100, 200 mg twice daily (BID); 100, 200, 400 mg once daily (QD)
Primary Endpoint	Change in Fasting Plasma Glucose (FPG)

Table 3: Key Efficacy and Safety Findings from the Phase 2a Clinical Trial of aRRY-403 (AMG 151)[2][3][4]

Finding	Result
Efficacy (FPG Reduction)	
Twice Daily (BID) Dosing	Significant linear dose-effect trend ( $p = 0.004$ )
Once Daily (QD) Dosing	No significant trend observed
Safety	
Hypoglycemia	Higher incidence observed with aRRY-403 (9.0%)
Hypertriglyceridemia	Higher incidence observed with aRRY-403 (17-25% increase from baseline)

## Experimental Protocols

### In Vitro Glucokinase Activation Assay

This protocol is based on a coupled enzymatic assay to measure the activity of glucokinase. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP<sup>+</sup> to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically or fluorometrically.

#### Materials:

- Recombinant human glucokinase
- aRRY-403
- D-Glucose
- Adenosine triphosphate (ATP)
- Magnesium chloride (MgCl<sub>2</sub>)

- Dithiothreitol (DTT)
- HEPES buffer
- Glucose-6-phosphate dehydrogenase (G6PDH)
- $\beta$ -Nicotinamide adenine dinucleotide phosphate (NADP $^{+}$ )
- 96-well microplate
- Spectrophotometer or fluorometer capable of reading at  $\sim$ 340 nm (absorbance) or Ex/Em  $\sim$ 340/460 nm (fluorescence)

**Procedure:**

- Prepare Reagents:
  - Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl<sub>2</sub>, 2.5 mM DTT.
  - aRRY-403 Stock Solution: Prepare a concentrated stock solution in DMSO.
  - Substrate/Cofactor Mix: Prepare a solution in Assay Buffer containing D-Glucose (at a concentration near the S0.5, e.g., 5-8 mM), ATP (e.g., 5 mM), and NADP $^{+}$  (e.g., 1 mM).
  - Enzyme Mix: Prepare a solution in Assay Buffer containing recombinant glucokinase and G6PDH. The final concentration of each enzyme needs to be optimized to ensure a linear reaction rate.
- Assay Protocol:
  - Add 5  $\mu$ L of aRRY-403 dilutions (in DMSO) or DMSO (for control) to the wells of a 96-well plate.
  - Add 40  $\mu$ L of the Substrate/Cofactor Mix to each well.
  - Incubate the plate at room temperature for 10 minutes.
  - Initiate the reaction by adding 5  $\mu$ L of the Enzyme Mix to each well.

- Immediately place the plate in the plate reader and measure the change in absorbance or fluorescence over time (e.g., every minute for 30 minutes).
- Data Analysis:
  - Calculate the initial reaction velocity (rate) for each concentration of aRRY-403.
  - Plot the reaction rate against the log of the aRRY-403 concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.

## In Vivo Oral Glucose Tolerance Test (OGTT) in a Mouse Model

This protocol describes a standard OGTT procedure in mice to evaluate the effect of aRRY-403 on glucose tolerance.

### Materials:

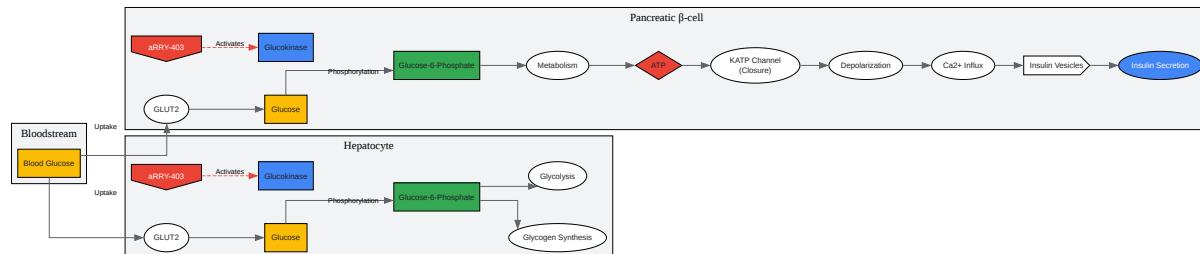
- aRRY-403
- Vehicle (e.g., 0.5% methylcellulose in water)
- Glucose solution (e.g., 20% dextrose in sterile water)
- Mice (e.g., C57BL/6 or a diabetic mouse model)
- Glucometer and test strips
- Oral gavage needles
- Blood collection tubes (e.g., heparinized micro-capillary tubes)
- Centrifuge

### Procedure:

- Animal Preparation:

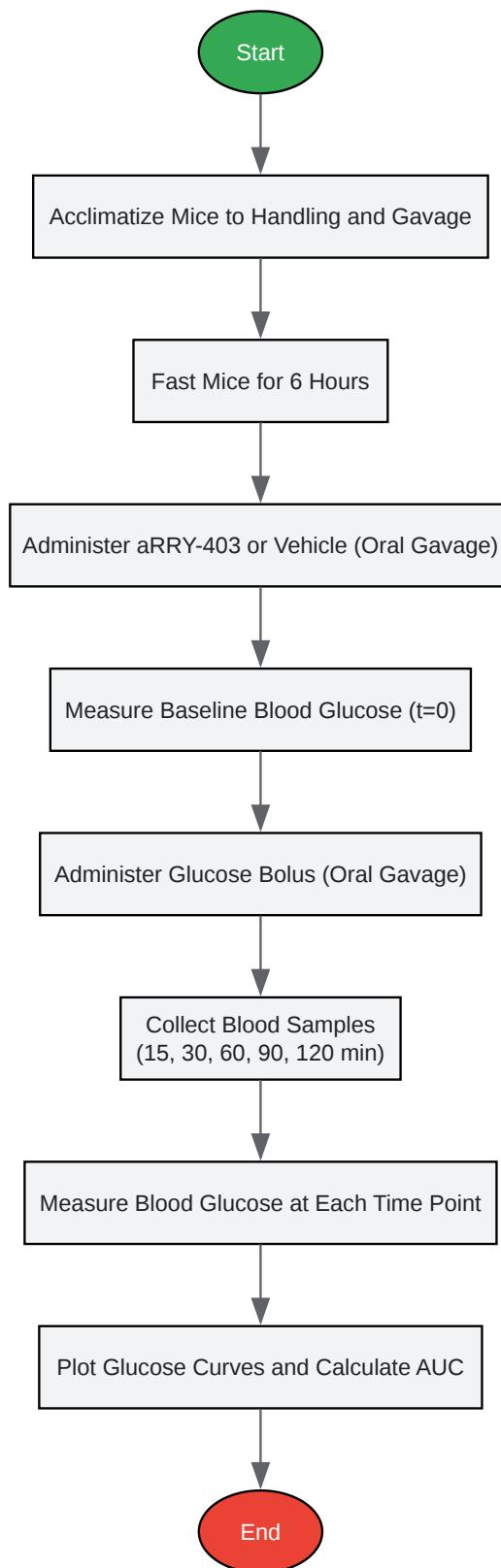
- Acclimatize mice to handling and gavage procedures for several days before the experiment.
- Fast the mice for 6 hours prior to the start of the OGTT. Water should be available ad libitum.
- Drug Administration:
  - Prepare a formulation of aRRY-403 in the chosen vehicle at the desired concentration.
  - Administer aRRY-403 or vehicle to the mice via oral gavage. The timing of administration relative to the glucose challenge should be based on the pharmacokinetic profile of aRRY-403 (typically 30-60 minutes prior).
- OGTT Procedure:
  - At time 0 (before glucose administration), collect a baseline blood sample from the tail vein to measure blood glucose.
  - Administer a glucose bolus (e.g., 2 g/kg body weight) to each mouse via oral gavage.
  - Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
  - Measure blood glucose levels at each time point using a glucometer.
- Data Analysis:
  - Plot the mean blood glucose concentration at each time point for the vehicle-treated and aRRY-403-treated groups.
  - Calculate the area under the curve (AUC) for the glucose excursion for each animal.
  - Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs between the treatment groups.

## Visualizations



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Caption: Glucokinase signaling pathway activated by aRRY-403.



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Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

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